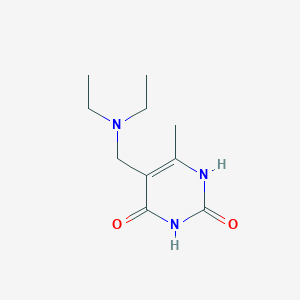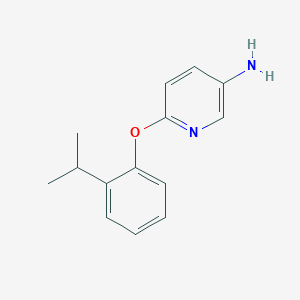![molecular formula C13H12BrN B15095786 (3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B15095786.png)
(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C13H12BrN It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and a methanamine group is attached to the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine typically involves a multi-step process:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3’ position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated biphenyl is then subjected to a nucleophilic substitution reaction with methanamine (CH3NH2) to replace the bromine atom with the methanamine group. This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient and controlled bromination of biphenyl.
Automated Amination: Employing automated systems for the amination step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the methanamine group to primary amines or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Amides: Formed from oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Substituted Biphenyls: Produced through substitution reactions.
Scientific Research Applications
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromobiphenyl: Lacks the methanamine group, making it less versatile in terms of chemical reactivity.
4-Bromobiphenyl: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Biphenyl-4-methanamine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
[4-(3-bromophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12BrN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 |
InChI Key |
PFHYUTTUWDDBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
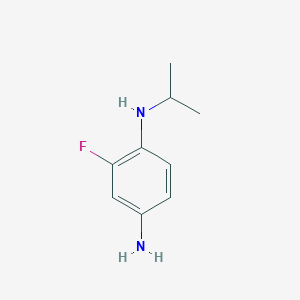
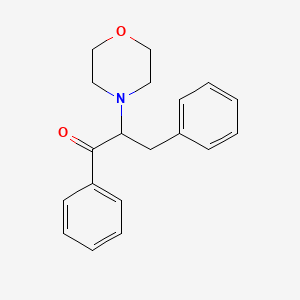
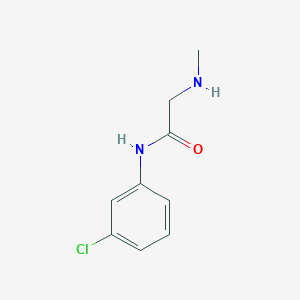
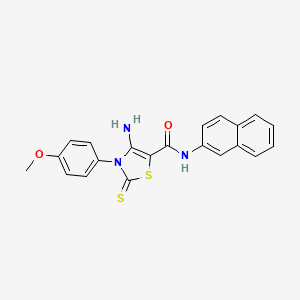
![2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095736.png)


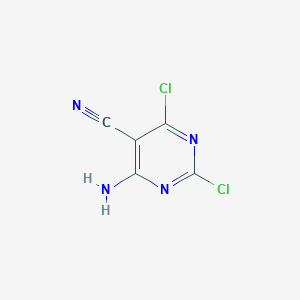
![Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate](/img/structure/B15095754.png)
![N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide](/img/structure/B15095756.png)

